![molecular formula C11H20O3 B1471195 Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate CAS No. 1803593-37-4](/img/structure/B1471195.png)
Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate
Overview
Description
“Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate” is a chemical compound with the IUPAC name “methyl 2- (3- (tert-butoxy)cyclobutyl)acetate”. Its molecular formula is C11H20O3 and it has a molecular weight of 200.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate” is 1S/C11H20O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h8-9H,5-7H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate” is a liquid at room temperature . It has a molecular weight of 200.28 .Scientific Research Applications
Synthesis of Proteinase Inhibitors : A study by Sakaki and Ando (2007) described the use of a related compound, 2-tert-Butoxy-3-phenylcyclopropanone acetal, as a stable precursor for lithiated cyclopropenone acetal in the synthesis of cysteine proteinase inhibitors. This highlights its potential application in the synthesis of bioactive molecules and pharmaceuticals (Sakaki & Ando, 2007).
Study of β-Trimethylsilyl Carbocations : Creary (2023) explored the reactions of 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol. This research provides insights into the stereochemistry of solvent capture of β-trimethylsilyl carbocations, which is relevant for understanding reaction mechanisms in organic chemistry (Creary, 2023).
Vibrational Spectra Analysis : The study of the vibrational spectra of related cyclobutyl acetates by Selvarajan, Subramanian, and Rao (2013) provides insights into the characteristic group frequencies of such compounds. This research is significant for understanding the physical and chemical properties of similar cyclobutyl compounds (Selvarajan, Subramanian, & Rao, 2013).
Radical Reactions and Polymerization : A study by Bulliard, Zehnder, and Giese (1991) on radical reactions, including the synthesis of 2-Alkyl-3-hydroxybutanoates, can provide relevant information on the reactivity of similar cyclobutyl compounds in radical reactions and their potential applications in polymer science (Bulliard, Zehnder, & Giese, 1991).
Study of Degradation Pathways : Stefan, Mack, and Bolton (2000) conducted a study on the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process. This research could provide insights into the environmental degradation and treatment of similar tert-butyl compounds (Stefan, Mack, & Bolton, 2000).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZHIUCCQJSNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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